molecular formula C29H46O B1196781 4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol CAS No. 74635-33-9

4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol

Cat. No. B1196781
CAS RN: 74635-33-9
M. Wt: 410.7 g/mol
InChI Key: HLAWVOWADPNAGN-BAHZUFOISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4alpha-methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol is a 3beta-sterol that is methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol carrying an additional 4alpha-methyl substituent. It has a role as a mouse metabolite. It is a 3beta-sterol and a Delta(14) steroid. It derives from a hydride of a 5alpha-ergostane.
Delta 8, 14 -Sterol, also known as δ8, 14 -sterol, belongs to the class of organic compounds known as ergosterols and derivatives. These are steroids containing ergosta-5, 7, 22-trien-3beta-ol or a derivative thereof, which is based on the 3beta-hydroxylated ergostane skeleton. Thus, Delta 8, 14 -sterol is considered to be a sterol lipid molecule. Delta 8, 14 -Sterol is considered to be a practically insoluble (in water) and relatively neutral molecule. Delta 8, 14 -Sterol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, Delta 8, 14 -sterol is primarily located in the membrane (predicted from logP) and cytoplasm. Delta 8, 14 -Sterol exists in all eukaryotes, ranging from yeast to humans.

Scientific Research Applications

Bioactive Compounds in Plants and Fungi

Research indicates that compounds structurally related to 4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol have been isolated from various natural sources and exhibit diverse bioactivities. For instance, ergostane-type steroids extracted from the herb Euphorbia chamaesyce demonstrated potent inhibitory effects on the Epstein-Barr virus (Tanaka et al., 2000). Additionally, studies on edible mushrooms like Lentinula edodes and Tricholoma matsutake have identified new sterols with structures similar to 4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol, emphasizing the diversity of sterols in fungi (Ohnuma et al., 2000).

Antifungal and Antiviral Properties

Compounds related to 4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol have demonstrated significant antifungal and antiviral activities. For example, ergosterols extracted from the marine-derived fungus Rhizopus sp. showed cytotoxic activities against various cancer cell lines (Wang et al., 2008). Ganoderma species, known for their medicinal properties, contain triterpenoids and steroids that exhibit anti-inflammatory properties and inhibit mediators from mast cells, neutrophils, and macrophages (Ko et al., 2008).

Sterol Biosynthesis and Mechanisms

Research on bacteria such as Methylococcus capsulatus has identified 4,4-dimethyl and 4alpha-methyl sterols, suggesting a block in sterol biosynthesis at the level of 4alpha-methyl delta8(14)-sterols (Bouvier et al., 1976). Studies on Saccharomyces cerevisiae have further elucidated the mechanisms involved in ergosterol biosynthesis, specifically focusing on the elaboration of ring B (Akhtar & Parvez, 1968) and the intermediary role of a steroid 8,14-dien-3-beta-ol system (Akhtar et al., 1969).

Therapeutic and Antioxidative Potential

The therapeutic potential of compounds similar to 4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol is evident in their antitumor and antioxidative activities. For instance, ergostanes from Antrodia salmonea exhibited potent antioxidative activity by inhibiting reactive oxygen species and nitric oxide production in inflammatory cells (Shen et al., 2007). Additionally, a sterol isolated from the mushroom Sarcodon aspratus demonstrated selective suppression of leukemia and colon adenocarcinoma cells, highlighting its potential in cancer therapy (Kobori et al., 2006).

properties

CAS RN

74635-33-9

Product Name

4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol

Molecular Formula

C29H46O

Molecular Weight

410.7 g/mol

IUPAC Name

(3S,4S,5S,10S,13R,17R)-4,10,13-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H46O/c1-18(2)19(3)8-9-20(4)23-12-13-25-22-10-11-24-21(5)27(30)15-17-29(24,7)26(22)14-16-28(23,25)6/h13,18,20-21,23-24,27,30H,3,8-12,14-17H2,1-2,4-7H3/t20-,21+,23-,24+,27+,28-,29+/m1/s1

InChI Key

HLAWVOWADPNAGN-BAHZUFOISA-N

Isomeric SMILES

C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4(C3=CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C

SMILES

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3=CCC4C(C)CCC(=C)C(C)C)C

Canonical SMILES

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3=CCC4C(C)CCC(=C)C(C)C)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol
Reactant of Route 2
4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol
Reactant of Route 3
4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol
Reactant of Route 4
4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol
Reactant of Route 5
4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol
Reactant of Route 6
4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.